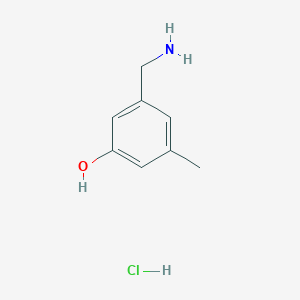

3-(Aminomethyl)-5-methylphenol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Aminomethylphenols are a class of organic compounds that contain an amino (-NH2) and a methyl (-CH3) group attached to a phenol group . They are used in various applications, including as intermediates in organic synthesis .

Synthesis Analysis

While the specific synthesis process for “3-(Aminomethyl)-5-methylphenol hydrochloride” is not available, aminomethylphenols can generally be synthesized through a Mannich reaction .Molecular Structure Analysis

The molecular structure of a compound like “this compound” would likely include a benzene ring (from the phenol), with a methyl group and an aminomethyl group attached .Chemical Reactions Analysis

Amines, such as the aminomethyl group in this compound, can undergo a variety of reactions, including reactions with carbonyl compounds to form imines, and reactions with strong acids to form ammonium salts .Wissenschaftliche Forschungsanwendungen

Pharmacological and Biological Activities

Phenolic compounds, such as Chlorogenic Acid (CGA), have been extensively studied for their diverse pharmacological effects. CGA exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. It also shows promise in modulating lipid and glucose metabolism, potentially aiding in the treatment of metabolic disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. The hepatoprotective effects of CGA have been demonstrated in animal models, offering potential as a natural food additive to replace synthetic antibiotics and reduce medicinal costs (Naveed et al., 2018).

Anticancer Activity

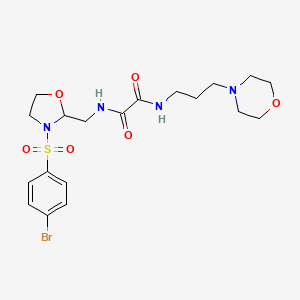

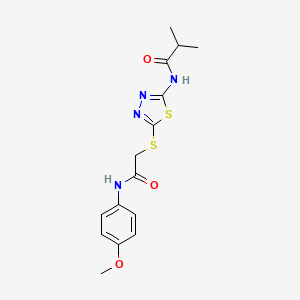

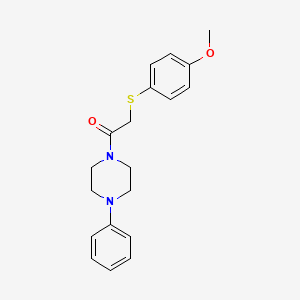

Schiff bases and their derivatives have been synthesized and characterized for their anticancer activity. Compounds were evaluated against cancer cell lines, demonstrating IC50 values in the micromolar range. These findings indicate potential for these compounds in cancer treatment, with specific mechanisms such as apoptosis induction and DNA binding being highlighted in the research (Uddin et al., 2020).

Antimicrobial Activity

N-Substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties have shown good antimicrobial activity against bacteria such as Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger. This research suggests the potential of these compounds in developing new antimicrobial agents (Mickevičienė et al., 2015).

Enzyme Inhibition and DNA Interaction

The synthesis and characterization of 4-aminophenol derivatives have been conducted, with the compounds being tested for antimicrobial and antidiabetic activities. They also underwent DNA interaction studies, indicating their potential as anticancer agents due to their broad-spectrum antimicrobial activity and significant inhibition of amylase and glucosidase. These studies provide insight into the synthetic compounds' mechanisms of action and their promising aspects (Rafique et al., 2022).

Reaction Mechanisms and Synthesis

Research has also focused on the reaction mechanisms and synthesis of phenolic compounds and their derivatives, including halogen-bearing phenolic chalcones and their bis Mannich bases. These compounds have been evaluated for cytotoxic and carbonic anhydrase enzyme inhibitory effects, offering a foundation for further anticancer drug candidate developments (Yamali et al., 2016).

Wirkmechanismus

Target of Action

The primary target of 3-(Aminomethyl)-5-methylphenol hydrochloride, also known as GSK3036656, is the Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme for protein synthesis in Mtb .

Mode of Action

The compound inhibits the enzymatic activity of Mtb LeuRS . LeuRS has two catalytic sites: an aminoacylation site, which charges tRNA^Leu with leucine, and an editing or proof-reading site that hydrolyzes incorrectly charged tRNA^Leu . The compound applies the oxaborole tRNA trapping (OBORT) mechanism to Mtb LeuRS, leading to the inhibition of protein synthesis .

Biochemical Pathways

The inhibition of LeuRS disrupts the protein synthesis pathway in Mtb, affecting the bacterium’s ability to grow and survive

Result of Action

The inhibition of Mtb LeuRS by this compound results in potent in vitro antitubercular activity . It shows efficacy against Mtb in mouse TB infection models .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(aminomethyl)-5-methylphenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-6-2-7(5-9)4-8(10)3-6;/h2-4,10H,5,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMFUCCFOYDWHKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Oxaspiro[3.5]nonan-6-ylmethanesulfonyl fluoride](/img/structure/B2956034.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2,6-diethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2956040.png)

![N-[(2-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B2956041.png)

![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2956045.png)

![3-methylbenzyl 4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2956051.png)